molecular formula C7H10INS B14602543 Cyclohexane, 1-iodo-2-isothiocyanato-, trans- CAS No. 60211-89-4

Cyclohexane, 1-iodo-2-isothiocyanato-, trans-

Cat. No.: B14602543
CAS No.: 60211-89-4
M. Wt: 267.13 g/mol
InChI Key: AUBSYMZGYBVPRG-RNFRBKRXSA-N
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Description

Cyclohexane, 1-iodo-2-isothiocyanato-, trans- is a disubstituted cyclohexane compound It features an iodine atom and an isothiocyanate group attached to the cyclohexane ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-iodo-2-isothiocyanato-, trans- typically involves the introduction of iodine and isothiocyanate groups to a cyclohexane ring. One common method involves the reaction of trans-1,2-dibromocyclohexane with potassium thiocyanate and sodium iodide under specific conditions to replace the bromine atoms with iodine and isothiocyanate groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-iodo-2-isothiocyanato-, trans- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Addition Reactions: Reagents such as amines and alcohols can react with the isothiocyanate group.

Major Products

    Substitution Reactions: Products include azido, cyano, and other substituted cyclohexanes.

    Addition Reactions: Products include thiourea derivatives and other addition products.

Scientific Research Applications

Cyclohexane, 1-iodo-2-isothiocyanato-, trans- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexane, 1-iodo-2-isothiocyanato-, trans- involves its ability to participate in nucleophilic substitution and addition reactions. The iodine atom and isothiocyanate group are key functional groups that interact with various molecular targets, facilitating the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1-iodo-2-bromo-, trans-
  • Cyclohexane, 1-iodo-2-chloro-, trans-
  • Cyclohexane, 1-iodo-2-fluoro-, trans-

Properties

CAS No.

60211-89-4

Molecular Formula

C7H10INS

Molecular Weight

267.13 g/mol

IUPAC Name

(1R,2R)-1-iodo-2-isothiocyanatocyclohexane

InChI

InChI=1S/C7H10INS/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2/t6-,7-/m1/s1

InChI Key

AUBSYMZGYBVPRG-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N=C=S)I

Canonical SMILES

C1CCC(C(C1)N=C=S)I

Origin of Product

United States

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